molecular formula C15H28N2O3 B5891956 Tert-butyl [1-(tetrahydrofuran-2-ylmethyl)piperidin-4-yl]carbamate

Tert-butyl [1-(tetrahydrofuran-2-ylmethyl)piperidin-4-yl]carbamate

Cat. No.: B5891956
M. Wt: 284.39 g/mol
InChI Key: NQWICHHGQKRFFF-UHFFFAOYSA-N
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Description

Tert-butyl [1-(tetrahydrofuran-2-ylmethyl)piperidin-4-yl]carbamate is a chemical compound with a complex structure that includes a piperidine ring, a tetrahydrofuran ring, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [1-(tetrahydrofuran-2-ylmethyl)piperidin-4-yl]carbamate typically involves multiple steps. One common method includes the reaction of piperidine with tetrahydrofuran-2-carboxylic acid, followed by the introduction of a tert-butyl carbamate group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [1-(tetrahydrofuran-2-ylmethyl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Tert-butyl [1-(tetrahydrofuran-2-ylmethyl)piperidin-4-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which tert-butyl [1-(tetrahydrofuran-2-ylmethyl)piperidin-4-yl]carbamate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl methyl(piperidin-4-yl)carbamate
  • Tert-butyl (1-(thiazol-2-yl)piperidin-4-yl)carbamate
  • (S)-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate

Uniqueness

This structural uniqueness makes it a valuable compound for various research and industrial purposes .

Properties

IUPAC Name

tert-butyl N-[1-(oxolan-2-ylmethyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)16-12-6-8-17(9-7-12)11-13-5-4-10-19-13/h12-13H,4-11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWICHHGQKRFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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